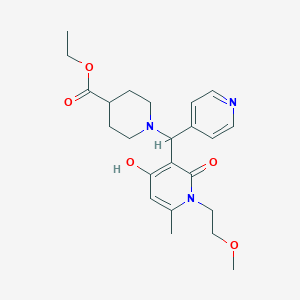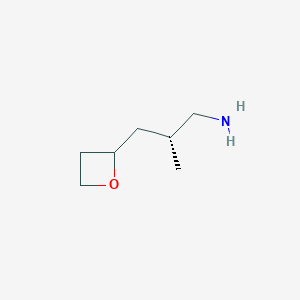
Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related hydroxy derivatives of hydropyridine and piperidine compounds involves intricate procedures that ensure the formation of the desired molecular structures. For instance, practical synthesis of related compounds has been achieved through methods focusing on the efficient formation of cis-fused oxazolidinopiperidine derivatives, indicating a nuanced approach to obtaining specific intermediates for further reactions (Kim et al., 2001).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been determined using X-ray diffraction analysis, revealing the importance of intramolecular and intermolecular hydrogen bonds in the conformation and packing of molecules in crystals. This suggests a considerable conformational flexibility and the ability to form an extended network of hydrogen bonds, which play a crucial role in the molecular association and packing within crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Various reactions related to the synthesis of pyridine and piperidine derivatives showcase the versatility and reactivity of these compounds. The reaction pathways involve multistep synthesis procedures, including condensation reactions that yield complex structures. These synthesis pathways highlight the chemical reactivity and potential transformations the base compound can undergo to form various derivatives with distinct properties (Mekheimer et al., 1997).
Physical Properties Analysis
X-ray powder diffraction data for related compounds provide insight into the physical structure and stability of these molecules. The detailed structural parameters derived from such analyses contribute to understanding the physical characteristics of these compounds, such as crystallinity, molecular orientation, and intermolecular interactions. This information is crucial for applications that depend on the precise physical arrangement of molecules (Wang et al., 2017).
Chemical Properties Analysis
The study of the chemical properties of pyridine and piperidine derivatives, such as their electrophilic and nucleophilic reaction sites, is essential for understanding their reactivity and potential applications. The synthesis of novel derivatives and their characterization through spectroscopic methods shed light on the functional groups' orientation and electronic properties, which dictate the compounds' reactivity and interactions with other molecules (Hayotsyan et al., 2019).
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Direct Amidation
Microwave-assisted treatment has been applied to similar compounds, facilitating efficient reactions. For instance, the microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines and piperidine produced corresponding carboxamides in good yields, showcasing a method that could potentially be applicable to the synthesis or modification of the compound (Milosevic et al., 2015).
Annulation Reactions
Annulation reactions represent a significant area of research, providing a pathway to synthesize complex heterocyclic compounds. For example, Ethyl 2-methyl-2,3-butadienoate was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights the potential for constructing complex molecules with multiple ring systems, which could be relevant to the synthesis of compounds like the one specified (Zhu et al., 2003).
Structural and Molecular Analysis
Understanding the molecular and crystal structures of complex compounds is crucial for their application in scientific research. X-ray diffraction analysis has been employed to determine the molecular and crystal structures of related hydroxy derivatives of hydropyridine, which are model compounds for studying the influence of hydrogen bonds on molecular conformation and packing in crystals. Such structural analyses are fundamental in the development of new compounds and materials (Kuleshova & Khrustalev, 2000).
Synthesis of Functionalized Derivatives
The synthesis of functionalized derivatives of pyridines and related compounds is a key area of research, with applications ranging from pharmaceuticals to materials science. Methods have been developed for the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, demonstrating the versatility and potential of such compounds in various applications (Mekheimer et al., 1997).
Eigenschaften
IUPAC Name |
ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-4-31-23(29)18-7-11-25(12-8-18)21(17-5-9-24-10-6-17)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-6,9-10,15,18,21,27H,4,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWHLFFOMAVPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)




![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)



![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)
